3-ヨード-6-(メチルスルホニル)-1H-インダゾール

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

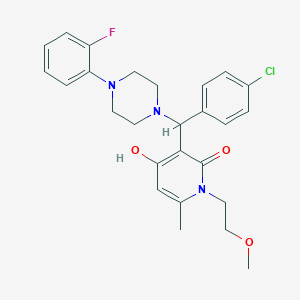

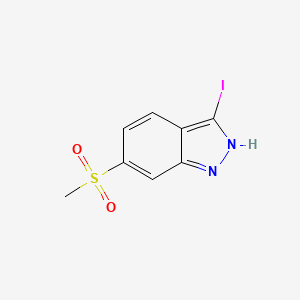

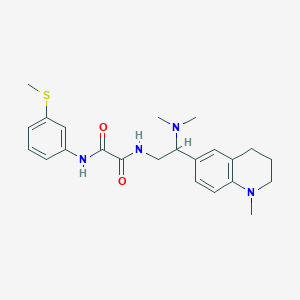

“3-Iodo-6-(methylsulfonyl)-1H-indazole” is a chemical compound with the molecular formula C8H7IN2O2S . It contains an indazole ring, which is a bicyclic compound consisting of a benzene ring fused to a nitrogen-containing pyrazole ring. The compound is substituted at the 3rd position with an iodine atom and at the 6th position with a methylsulfonyl group.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indazole ring, followed by substitution at the appropriate positions with iodine and a methylsulfonyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indazole ring, with the iodine and methylsulfonyl substituents at the 3rd and 6th positions, respectively .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the iodine and methylsulfonyl substituents. The iodine atom could potentially be replaced by other groups in a substitution reaction . The sulfonyl group could also participate in various reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. The presence of the iodine atom and the methylsulfonyl group could influence properties such as polarity, solubility, and stability .科学的研究の応用

ヒトにおけるドーパミンD2受容体イメージング

有機合成と放射性標識

薬物動態研究

要約すると、123I-IBZMは、神経イメージング、創薬、およびD2受容体機能の理解において重要な役割を果たします。 そのユニークな特性により、それはさまざまな分野の科学研究において貴重な資産となっている . さらに詳細または追加のアプリケーションが必要な場合は、お気軽にお問い合わせください!

作用機序

将来の方向性

特性

IUPAC Name |

3-iodo-6-methylsulfonyl-2H-indazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7IN2O2S/c1-14(12,13)5-2-3-6-7(4-5)10-11-8(6)9/h2-4H,1H3,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNTXBYXQLSHDBU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC2=NNC(=C2C=C1)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7IN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-Methyl-5-(2-piperidin-1-ylethoxymethyl)pyrazol-4-yl]methanamine](/img/structure/B2373289.png)

![3-[1-(2-Thienyl)-3,4-dihydroisoquinolin-2(1H)-yl]propanoic acid hydrochloride](/img/structure/B2373293.png)

![1-(3,4-dichlorophenyl)-N-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2373295.png)

![[2-[2-(Cyclohexen-1-yl)ethylamino]-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate](/img/structure/B2373297.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]propan-2-amine](/img/structure/B2373309.png)